molecular formula C21H21NO2 B1212945 Oxetorone CAS No. 26020-55-3

Oxetorone

Cat. No.: B1212945
CAS No.: 26020-55-3
M. Wt: 319.4 g/mol
InChI Key: VZVRZTZPHOHSCK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of oxetorone involves several steps, starting with the formation of the benzofurobenzoxepine core. This core is then modified through various chemical reactions to introduce the dimethylpropan-1-amine side chain. The specific synthetic routes and reaction conditions for this compound are not widely documented in public sources, but it typically involves organic synthesis techniques such as nucleophilic substitution and cyclization reactions .

Chemical Reactions Analysis

Oxetorone undergoes several types of chemical reactions, including:

Scientific Research Applications

Oxetorone has several scientific research applications, including:

    Chemistry: Used as a model compound in the study of serotonin antagonists and their chemical properties.

    Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmitter activity.

    Medicine: Primarily used as an antimigraine drug, with research focusing on its efficacy and safety in migraine prevention.

    Industry: Utilized in the pharmaceutical industry for the development of migraine treatments

Mechanism of Action

Oxetorone exerts its effects by non-selectively inhibiting serotonin receptors, which helps to prevent the onset of migraines. It also has antihistamine and alpha-blocking properties, which contribute to its overall therapeutic effects. The molecular targets of this compound include serotonin receptors, histamine receptors, and alpha-adrenergic receptors .

Comparison with Similar Compounds

Oxetorone is unique in its combination of serotonin antagonist, antihistamine, and alpha-blocking properties. Similar compounds include:

Properties

CAS No.

26020-55-3

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C21H21NO2/c1-22(2)13-7-10-17-15-8-3-5-11-19(15)23-14-18-16-9-4-6-12-20(16)24-21(17)18/h3-6,8-12H,7,13-14H2,1-2H3

InChI Key

VZVRZTZPHOHSCK-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34

26020-55-3

Synonyms

6-(3-dimethylamino-1-propylidene) benzofuro(2,3-e)-12H-benzo(b)oxepine fumarate
Nocertone
oxetorone
oxetorone fumarate
oxetorone fumarate, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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